N-(4,6-dimethylpyrimidin-2-yl)-6-methoxy-4-methylquinazolin-2-amine
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Overview
Description
N-(4,6-dimethylpyrimidin-2-yl)-6-methoxy-4-methylquinazolin-2-amine is a heterocyclic compound that features both pyrimidine and quinazoline rings. These structures are known for their significant biological and pharmacological activities. The compound’s unique structure makes it a subject of interest in various fields, including medicinal chemistry and materials science.
Mechanism of Action
Future Directions
The future directions for research on this compound would depend on its properties and potential applications. For example, if it shows promising biological activity, it could be further studied as a potential drug candidate. Alternatively, if it has interesting chemical or physical properties, it could be studied for potential applications in materials science or other fields .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4,6-dimethylpyrimidin-2-yl)-6-methoxy-4-methylquinazolin-2-amine typically involves the reaction of 2-chloro-4,6-dimethylpyrimidine with an appropriate aniline derivative under microwave irradiation. This method is preferred due to its efficiency and reduced reaction times .
Industrial Production Methods: Industrial production of this compound may involve large-scale microwave-assisted synthesis, ensuring high yields and purity. The use of microwave irradiation in industrial settings helps in minimizing by-products and optimizing reaction conditions .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups.
Reduction: Reduction reactions can target the nitrogen atoms in the pyrimidine and quinazoline rings.
Substitution: Aromatic nucleophilic substitution reactions are common, especially involving the pyrimidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like sodium ethoxide and potassium tert-butoxide are employed under basic conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives with altered functional groups, while substitution reactions can introduce various substituents into the pyrimidine ring .
Scientific Research Applications
N-(4,6-dimethylpyrimidin-2-yl)-6-methoxy-4-methylquinazolin-2-amine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anticancer, antibacterial, and antifungal properties.
Comparison with Similar Compounds
- N-(4,6-dimethylpyrimidin-2-yl)-4-[(quinazoline-4-yl)amino]benzene-1-sulfonamide
- N,N′-bis(4,6-dimethylpyrimidin-2-yl)-substituted pyromellitic diimides
Comparison: N-(4,6-dimethylpyrimidin-2-yl)-6-methoxy-4-methylquinazolin-2-amine is unique due to its specific combination of pyrimidine and quinazoline rings, which confer distinct biological activities. Compared to other similar compounds, it may exhibit different pharmacokinetic properties and binding affinities, making it a valuable candidate for various applications .
Properties
IUPAC Name |
N-(4,6-dimethylpyrimidin-2-yl)-6-methoxy-4-methylquinazolin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O/c1-9-7-10(2)18-15(17-9)21-16-19-11(3)13-8-12(22-4)5-6-14(13)20-16/h5-8H,1-4H3,(H,17,18,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVNKPXJRDXGKAP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NC2=NC(=C3C=C(C=CC3=N2)OC)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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